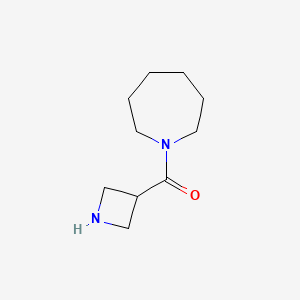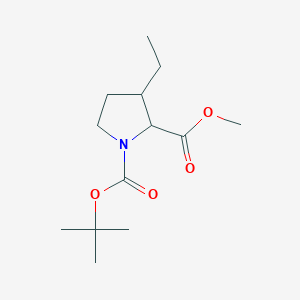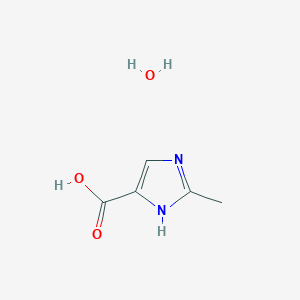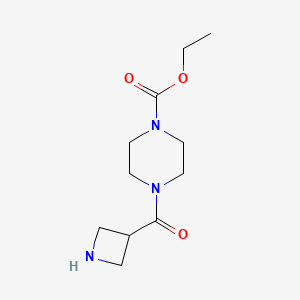
4-(3,3-Dimethylbutyl)piperidine hydrochloride
Vue d'ensemble
Description
“4-(3,3-Dimethylbutyl)piperidine hydrochloride” is a chemical compound with the CAS No. 1864055-84-4 . It has a molecular weight of 205.77 and a molecular formula of C11H24ClN .
Synthesis Analysis
While specific synthesis methods for “4-(3,3-Dimethylbutyl)piperidine hydrochloride” were not found, piperidine derivatives are known to play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The molecular formula of “4-(3,3-Dimethylbutyl)piperidine hydrochloride” is C11H24ClN . Its average mass is 205.768 Da, and its mono-isotopic mass is 205.159729 Da .Applications De Recherche Scientifique
Synthesis of Biologically Active Piperidines
4-(3,3-Dimethylbutyl)piperidine hydrochloride: is a valuable intermediate in the synthesis of biologically active piperidine derivatives. These derivatives are crucial in the development of new pharmaceuticals, as piperidine rings are a common feature in many drugs . The compound can be used to create substituted piperidines, which are often explored for their potential therapeutic effects.
Development of Anticancer Agents
Piperidine derivatives have been studied for their anticancer properties4-(3,3-Dimethylbutyl)piperidine hydrochloride could serve as a precursor in the synthesis of compounds that exhibit antiproliferative and antimetastatic effects on various types of cancers . Research in this area is particularly promising for the development of novel oncology treatments.
Creation of Antimicrobial and Antifungal Agents
The structural flexibility of piperidine allows for the creation of compounds with antimicrobial and antifungal applications. By manipulating the piperidine core of 4-(3,3-Dimethylbutyl)piperidine hydrochloride , researchers can develop new agents that combat resistant strains of bacteria and fungi .
Analgesic and Anti-inflammatory Applications
Compounds derived from 4-(3,3-Dimethylbutyl)piperidine hydrochloride may be used to develop new analgesics and anti-inflammatory drugs. The piperidine moiety is a common feature in many pain relievers and anti-inflammatory medications, indicating the potential of this compound in such applications .
Neurological Disorder Treatments
Piperidine derivatives are also explored for their potential in treating neurological disorders4-(3,3-Dimethylbutyl)piperidine hydrochloride could be used to synthesize compounds that target neurodegenerative diseases like Alzheimer’s or Parkinson’s, as well as other conditions like depression and anxiety .
Antiviral and Antimalarial Research
The piperidine nucleus is a key component in the development of antiviral and antimalarial drugs. Derivatives of 4-(3,3-Dimethylbutyl)piperidine hydrochloride could lead to the discovery of new treatments for viral infections and malaria, contributing to global health initiatives .
Cardiovascular Drug Development
Piperidine derivatives have been implicated in the development of cardiovascular drugs4-(3,3-Dimethylbutyl)piperidine hydrochloride may be used to create compounds that affect blood pressure regulation, heart rate, and other aspects of cardiovascular health .
Chemical Biology and Biochemical Studies
In chemical biology, 4-(3,3-Dimethylbutyl)piperidine hydrochloride can be utilized as a building block for the synthesis of probes and markers. These compounds can help in understanding biological processes at the molecular level, aiding in the study of cell signaling, enzyme activity, and more .
Safety And Hazards
While specific safety data for “4-(3,3-Dimethylbutyl)piperidine hydrochloride” was not found, it’s important to handle all chemical compounds with care and follow appropriate safety protocols. For example, piperidine, a related compound, is classified as a flammable liquid (Category 2), and it has acute toxicity when ingested, inhaled, or in contact with skin . It also causes severe skin burns and eye damage .
Orientations Futures
Propriétés
IUPAC Name |
4-(3,3-dimethylbutyl)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23N.ClH/c1-11(2,3)7-4-10-5-8-12-9-6-10;/h10,12H,4-9H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIQSWHKQXBGFBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CCC1CCNCC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,3-Dimethylbutyl)piperidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[(2,5-dimethylphenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde](/img/structure/B1489851.png)





![methyl 2-[(E)-2-(dimethylamino)vinyl]-6-(3,5-dimethyl-4H-1,2,4-triazol-4-yl)-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate](/img/structure/B1489863.png)




![1-[1-(tert-butoxycarbonyl)azepan-4-yl]-1H-pyrazole-4-carboxylic acid](/img/structure/B1489870.png)
